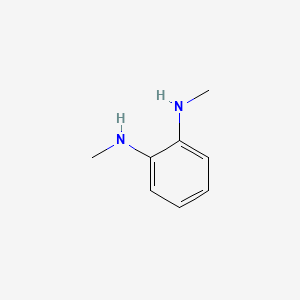

N1,N2-Dimethylbenzene-1,2-diamine

Vue d'ensemble

Description

N1,N2-Dimethylbenzene-1,2-diamine is a chemical compound that is soluble in various organic solvents. It has alkaline properties and is commonly used in the field of organic synthesis . It can serve as a catalyst, functional reagent, and starting material in organic synthesis .

Synthesis Analysis

N1,N2-Dimethylbenzene-1,2-diamine is typically synthesized from phenol through a nitration process to produce nitrophenol, which is then reduced to yield the target product .Molecular Structure Analysis

The molecular formula of N1,N2-Dimethylbenzene-1,2-diamine is C8H12N2 . The average mass is 136.194 Da and the monoisotopic mass is 136.100052 Da .Chemical Reactions Analysis

This compound is known for its reactivity. It can undergo amination reactions with various substrates . In a study, the kinetics and mechanism of anodic oxidation of an Au electrode in a weakly basic aqueous solution of secondary diaminoalkanes (N1,N2-dimethylethane-1,2-diamine and piperazine) were studied by cyclic voltammetry and gravimetry .Physical And Chemical Properties Analysis

N1,N2-Dimethylbenzene-1,2-diamine is a colorless to light yellow liquid . It is soluble in various organic solvents . The compound has a molecular weight of 136.19 .Applications De Recherche Scientifique

Electrochromic Poly(ether sulfone)s Synthesis

N1,N2-Dimethylbenzene-1,2-diamine derivatives have been used in the synthesis of novel electrochromic poly(ether sulfone)s. These compounds demonstrate high coloration contrast and excellent electrochemical stability in electrochromic devices (Huang, Kung, Shao, & Liou, 2021).

Chiral Bisferrocenyldiamines in Asymmetric Synthesis

Chiral C(2)-symmetrical bisferrocenyl diamines, synthesized using N1,N2-Dimethylbenzene-1,2-diamine, have shown promise in asymmetric cyclopropanation of olefins, offering high enantioselectivity (Song et al., 1999).

Kinetics of 1,2-Dimethylbenzene Oxidation

Research on the oxidation of 1,2-dimethylbenzene, closely related to N1,N2-Dimethylbenzene-1,2-diamine, has provided insights into the reactivity and kinetics relevant to combustion science (Gaïl, Dagaut, Black, & Simmie, 2008).

Development of Gas Separation Membranes

A novel diamine with ether and phenyl linkages was used to create poly(ether imide)s thin films, demonstrating potential in high-performance gas separation applications (Dinari, Ahmadizadegan, & Asadi, 2015).

Novel Cocrystals and Salts

N1,N2-Dimethylbenzene-1,2-diamine has been utilized in the formation of hydrated cocrystals, contributing to the understanding of molecular interactions and crystal structures (Ng, 2009).

Catalysis in Suzuki Cross-Couplings

The compound serves as an effective ligand in nickel-catalyzed cross-couplings, enabling Suzuki reactions of unactivated secondary alkyl halides at room temperature, which is significant in organic synthesis (Saito & Fu, 2007).

Polymer Synthesis and Characterization

N1,N2-Dimethylbenzene-1,2-diamine derivatives are crucial in the synthesis of various polymers, including polyamides and polyimides, with applications in materials science and engineering (Liaw, Liaw, & Jeng, 1998).

Safety And Hazards

When handling N1,N2-Dimethylbenzene-1,2-diamine, safety procedures should be followed. This compound may cause irritation to the skin and eyes, and inhalation of its vapors should be avoided . It should be handled in well-ventilated areas and protective measures should be taken during storage and handling to ensure safe use .

Relevant Papers There are several papers related to N1,N2-Dimethylbenzene-1,2-diamine. For instance, one paper discusses the electrochemical behavior of smooth gold in aqueous solutions of piperazine and N1,N2-dimethylethane-1,2-diamine . Another paper presents the structural characterization of two benzene-1,2-diamine complexes of zinc chloride . These papers provide valuable insights into the properties and potential applications of N1,N2-Dimethylbenzene-1,2-diamine.

Propriétés

IUPAC Name |

1-N,2-N-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAPFAAAQBMYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472602 | |

| Record name | 3,4-dimethylaminophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N2-Dimethylbenzene-1,2-diamine | |

CAS RN |

3213-79-4 | |

| Record name | 3,4-dimethylaminophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

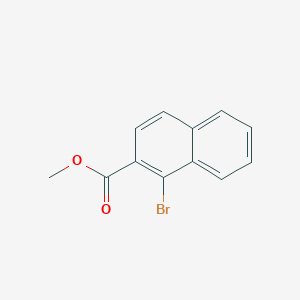

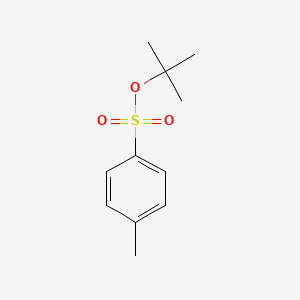

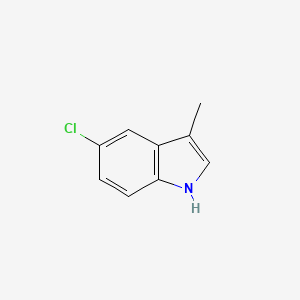

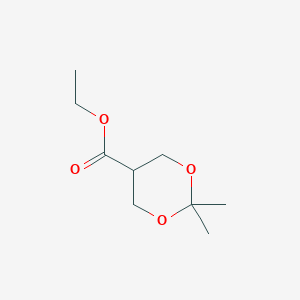

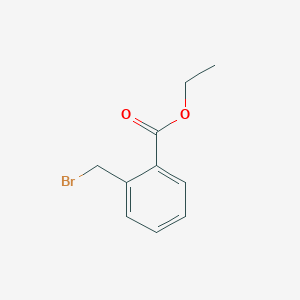

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

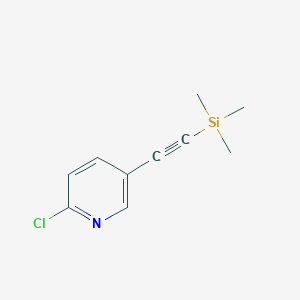

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.